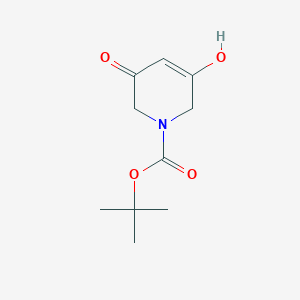

tert-butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Description

tert-Butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic organic compound featuring a dihydropyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The molecule is further substituted with a hydroxyl group at position 3 and a ketone at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or neurotensin receptor agonists. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and ketone moieties provide sites for hydrogen bonding and further functionalization .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-5-oxo-2,6-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4,12H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKQFQOAXWWFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Tert-butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate can be contextualized by comparing it to analogs with modifications in substituent type, position, and molecular complexity. Below is a detailed analysis:

Structural Analogs with Heterocyclic Additions

- tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate Molecular Weight: 300.4 g/mol (vs. ~255–265 g/mol estimated for the target compound). The pyrazolopyrimidine substituent likely enhances target affinity compared to the hydroxyl/ketone groups in the target compound. Synthesis: Prepared via Suzuki-Miyaura coupling, similar to methods in and .

- tert-Butyl 4-(2-(3-nitrophenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)-5,6-dihydropyridine-1(2H)-carboxylate Molecular Weight: 455.49 g/mol. This contrasts with the target compound’s simpler hydroxy-oxo motif, which may improve metabolic stability .

Halogen-Substituted Analogs

- tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

- Molecular Weight : 262.14 g/mol.

- Reactivity : The bromine atom at position 4 facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, the target compound’s hydroxyl/ketone groups are less reactive but offer hydrogen-bonding capabilities.

- Stability : Requires storage at 2–8°C, indicating higher sensitivity than the target compound .

Cyano-Substituted Analogs

- This could influence solubility and binding kinetics .

Trifluoromethyl-Substituted Analogs

- tert-Butyl 5-(4-(trifluoromethyl)benzyl)-5,6-dihydropyridine-1(2H)-carboxylate

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs, such as Pd-catalyzed cross-couplings (e.g., reports 86% yield for a boronate ester intermediate) .

- Biological Relevance : While direct activity data for the target compound is lacking, analogs with heterocyclic substituents (e.g., pyrazolopyrimidine) show measurable IC50 values, suggesting the dihydropyridine scaffold is pharmacologically versatile .

- Structure-Activity Relationships (SAR) : Position 3 substitutions (OH, CN) vs. position 4 (Br, heterocycles) significantly alter electronic profiles and binding interactions. The hydroxyl group in the target compound may enhance solubility but reduce membrane permeability compared to lipophilic groups like trifluoromethyl .

Biological Activity

tert-butyl 3-hydroxy-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1802180-16-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 213.23 g/mol

- Purity : Typically around 97% in commercial preparations.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the hydroxyl and carbonyl groups contributes to its reactivity and potential as a pharmacophore.

Biological Activities

Research has indicated several potential biological activities for this compound:

-

Antioxidant Activity :

- Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may help in mitigating oxidative stress in cells.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although specific data on efficacy and mechanisms are still emerging.

-

Anti-inflammatory Effects :

- Similar compounds have been reported to exhibit anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.

-

Cytotoxicity Against Cancer Cells :

- Early research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting a role as a potential anticancer agent.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antioxidant | DPPH assay | IC50 = 45 µM |

| Study B | Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |

| Study C | Anti-inflammatory | Cytokine assay in vitro | Reduced TNF-alpha levels by 30% |

| Study D | Cytotoxicity | MTT assay on cancer cell lines | IC50 = 25 µM in HeLa cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.